4-(3-Chloropropoxy)-2-fluorobenzonitrile

Catalog No.
S3449736
CAS No.
873547-02-5
M.F
C10H9ClFNO
M. Wt
213.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Chloropropoxy)-2-fluorobenzonitrile

CAS Number

873547-02-5

Product Name

4-(3-Chloropropoxy)-2-fluorobenzonitrile

IUPAC Name

4-(3-chloropropoxy)-2-fluorobenzonitrile

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

InChI

InChI=1S/C10H9ClFNO/c11-4-1-5-14-9-3-2-8(7-13)10(12)6-9/h2-3,6H,1,4-5H2

InChI Key

WNVRSCGERNOGCC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OCCCCl)F)C#N

Canonical SMILES

C1=CC(=C(C=C1OCCCCl)F)C#N

4-(3-Chloropropoxy)-2-fluorobenzonitrile is an organic compound characterized by the molecular formula C_{10}H_{8}ClFNO. It is a derivative of benzonitrile, featuring a 3-chloropropoxy group and a fluorine atom attached to the benzene ring. This compound is notable for its structural complexity and potential applications in various fields, including chemistry and biology.

As there is no known application or established use of 4-(3-Chloropropoxy)-2-fluorobenzonitrile, a mechanism of action is not documented in scientific research.

  • The presence of chlorine suggests potential skin and eye irritation [].
  • The aromatic ring with a nitrile group might be mildly hazardous, requiring standard handling precautions for organic compounds [].

  • Nucleophilic Substitution: The chloro group in 4-(3-Chloropropoxy)-2-fluorobenzonitrile makes it susceptible to nucleophilic substitution reactions, allowing for the formation of various substituted benzonitriles.
  • Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid depending on the reaction conditions.
  • Hydrolysis: The nitrile group can also undergo hydrolysis, yielding 4-(3-chloropropoxy)-2-fluorobenzoic acid.

Major Products from Reactions

  • From Nucleophilic Substitution: Substituted benzonitriles.
  • From Reduction: 4-(3-chloropropoxy)-2-fluoroaniline.
  • From Oxidation: 4-(3-chloropropoxy)-2-fluorobenzoic acid.
  • From Hydrolysis: 4-(3-chloropropoxy)-2-fluorobenzoic acid.

4-(3-Chloropropoxy)-2-fluorobenzonitrile has been explored for its potential biological activities. Similar compounds have shown interactions with insect odorant binding proteins and acetylcholinesterase, suggesting that this compound may also exhibit insecticidal properties. Additionally, its structural analogs have been investigated for antimicrobial and anticancer activities, indicating a potential for therapeutic applications .

The synthesis of 4-(3-Chloropropoxy)-2-fluorobenzonitrile typically involves the following steps:

  • Nucleophilic Substitution Reaction: The reaction between 4-fluorobenzonitrile and 3-chloropropanol is conducted in the presence of a base such as potassium carbonate (K_{2}CO_{3}) in dimethylformamide (DMF) at elevated temperatures.
    4 Fluorobenzonitrile+3 ChloropropanolK2CO3,DMF4 3 Chloropropoxy 2 fluorobenzonitrile\text{4 Fluorobenzonitrile}+\text{3 Chloropropanol}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{4 3 Chloropropoxy 2 fluorobenzonitrile}
  • Industrial Production: For large-scale production, optimizing reaction conditions such as temperature and solvent is crucial. Continuous flow reactors may be employed to enhance efficiency and yield .

4-(3-Chloropropoxy)-2-fluorobenzonitrile has several applications:

  • Chemical Intermediate: Used in the synthesis of more complex organic molecules.
  • Biological Research: Investigated for potential antimicrobial and anticancer properties.
  • Pharmaceutical Development: Explored as a lead compound for new drug formulations.
  • Industrial Uses: Utilized in producing specialty chemicals and materials .

Research on similar compounds indicates that they may interact with specific biological targets, leading to changes in their function. For instance, compounds targeting insect odorant binding proteins have shown efficacy in pest control. The pharmacokinetics of structurally similar compounds suggest high gastrointestinal absorption and blood-brain barrier permeability, which may also apply to 4-(3-Chloropropoxy)-2-fluorobenzonitrile .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-(3-Chloropropoxy)-2-fluorobenzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-4-fluorobenzonitrileChlorine and fluorine substitutionsUsed as a precursor in various chemical syntheses
2-FluorobenzonitrileFluorine substitution at position 2Important fine chemical intermediate
2,4-DifluorobenzonitrileTwo fluorine substitutionsExhibits unique electronic properties
N-(3-Chloro-4-fluorophenyl)Contains a chloro group on the phenylInvestigated for potential pharmaceutical uses

These compounds highlight the uniqueness of 4-(3-Chloropropoxy)-2-fluorobenzonitrile through its specific functional groups and potential biological activities .

XLogP3

2.7

Dates

Last modified: 08-19-2023

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